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Compound of Interest

Compound Name: 1-Acetyl-3-indoxyl-d4

L  Get Quote

Cat. No.: B15554663

In-Depth Technical Guide: 1-Acetyl-3-indoxyl-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Acetyl-3-indoxyl-d4, a
deuterated analog of N-Acetyl-3-hydroxyindole. This document outlines its chemical properties,
potential applications, and detailed experimental protocols. It is intended for use by researchers
and professionals in the fields of medicinal chemistry, drug development, and plant biology.

Core Data Presentation

Quantitative data for 1-Acetyl-3-indoxyl-d4 is summarized in the table below for easy

reference.
Property Value Reference
CAS Number 33025-60-4 [11[2]
Molecular Weight 179.209 g/mol [1]

Molecular Formula

C10Hs5D4aNO2

[2]

1-Acetyl-3-hydroxyindole-d4,

Synonyms N-Acetyl-3-hydroxyindole-d4, [1]
N-Acetylindol-3-ol-d4
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Chemical and Biological Profile

1-Acetyl-3-indoxyl-d4 is a deuterated form of N-acetyl-3-hydroxyindole, where four hydrogen
atoms on the benzene ring of the indole core have been replaced with deuterium. This isotopic
labeling makes it a valuable tool in metabolic studies and as an internal standard in mass
spectrometry-based quantification.

The compound is described as an auxin-like molecule and a useful synthetic intermediate.[1][3]
Its applications extend to the preparation of peptidomimetics.[1] Furthermore, the acetate
derivative of this compound, 1-Acetyl-3-indoxyl-d4 Acetate, is utilized in the synthesis of
antimalarial agents and 5-HT6 receptor antagonists, highlighting its relevance in drug
discovery.[4]

Experimental Protocols
Synthesis of 1-Acetyl-3-indoxyl-d4

While a specific protocol for the synthesis of 1-Acetyl-3-indoxyl-d4 is not readily available in
the literature, a plausible route can be adapted from established methods for the synthesis of
N-hydroxyindoles and their subsequent acylation.[5][6][7][8] The following is a proposed
synthetic workflow starting from a deuterated precursor.

Workflow for the Synthesis of 1-Acetyl-3-indoxyl-d4

Reducuon= N-Hydroxy-indole-d4 Acetylation 1-Acetyl-3-indoxyl-d4

Nitration
>

2-Nitro-indole-d4

Indole-d5

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 1-Acetyl-3-indoxyl-d4.

Detailed Methodology:

 Nitration of Indole-d5: Indole-d5 is subjected to nitration, typically using a nitrating agent
such as nitric acid in a suitable solvent, to introduce a nitro group at the 2-position of the
indole ring, yielding 2-Nitro-indole-d4.
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e Reduction to N-Hydroxy-indole-d4: The resulting 2-Nitro-indole-d4 is then reduced to form N-
Hydroxy-indole-d4. This can be achieved using various reducing agents, such as tin(ll)
chloride in an acidic medium.

o Acetylation: The final step involves the acetylation of N-Hydroxy-indole-d4 to yield 1-Acetyl-
3-indoxyl-d4. This is typically carried out using an acetylating agent like acetic anhydride or
acetyl chloride in the presence of a base.

Protocol for Assessing Auxin-Like Activity

Given its characterization as an auxin-like molecule, its effect on plant growth, particularly root
development, can be assessed using established bioassays.[9][10]

Experimental Workflow for Auxin-Like Activity Assay

Prepare sterile plant growth medium with varying concentrations of 1-Acetyl-3-indoxyl-d4

'

Place surface-sterilized Arabidopsis thaliana seeds on the medium

:

Incubate plates vertically in a growth chamber

:

Measure primary root length and count lateral roots after a set period (e.g., 7-10 days)

Compatre results to a known auxin (e.g., IAA) and a negative control

Click to download full resolution via product page

Caption: Workflow for evaluating the auxin-like activity of 1-Acetyl-3-indoxyl-d4.
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Use in Peptidomimetic Synthesis

Indole derivatives are valuable scaffolds in the synthesis of peptidomimetics due to their rigid
structure and ability to mimic peptide backbones or amino acid side chains.[11] 1-Acetyl-3-
indoxyl-d4 can be incorporated into peptide chains to introduce conformational constraints or
to act as a surrogate for specific amino acid residues.

Logical Relationship in Peptidomimetic Synthesis

1-Acetyl-3-indoxyl-d4 P Activation of the hydroxyl group - Coupling with an amino acid or peptide fragment | Resulting Peptidomimetic

Click to download full resolution via product page

Caption: Incorporation of 1-Acetyl-3-indoxyl-d4 into a peptidomimetic structure.

Signaling Pathways
Auxin Signaling Pathway

As an auxin-like molecule, 1-Acetyl-3-indoxyl-d4 is expected to influence the canonical auxin
signaling pathway in plants. This pathway is crucial for various aspects of plant growth and

development.
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Caption: The canonical auxin signaling pathway in plant cells.

5-HT6 Receptor Antagonist Signaling Pathway

The acetate derivative of 1-Acetyl-3-indoxyl-d4 is used in the preparation of 5-HT6 receptor
antagonists. These antagonists are being investigated for their potential in treating cognitive
disorders. They are thought to modulate the release of other neurotransmitters, such as
acetylcholine and glutamate.
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Caption: Postulated mechanism of action for a 5-HT6 receptor antagonist.

Spectral Information

Specific experimental spectral data (NMR, IR, MS) for 1-Acetyl-3-indoxyl-d4 are not readily
available in public databases. However, based on its structure and data for related indole
derivatives, the following spectral characteristics can be predicted.[12][13][14]

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the acetyl
protons (a singlet around 2.0-2.5 ppm), the proton on the pyrrole ring, and the remaining
proton on the indole nitrogen. The aromatic region will be simplified due to the deuterium
substitution.

e 13C NMR: The carbon NMR spectrum will show resonances for the carbonyl carbon of the
acetyl group (around 170 ppm), the carbons of the indole ring, and the methyl carbon of the
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acetyl group.

o Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the
deuterated molecular weight. Fragmentation patterns are likely to involve the loss of the
acetyl group and fragmentation of the indole ring.

« Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption
bands for the N-H or O-H stretching (if in tautomeric form), the C=0 stretching of the acetyl
group (around 1650-1700 cm~1), and aromatic C=C stretching vibrations.[15]

This technical guide provides a comprehensive overview of 1-Acetyl-3-indoxyl-d4 based on
currently available information. Further experimental validation of the proposed protocols and
spectral characteristics is recommended for specific research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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